

Technical Support Center: PROTAC Axl Degradar 2

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Compound of Interest

Compound Name: PROTAC Axl Degradar 2

Cat. No.: B12417977

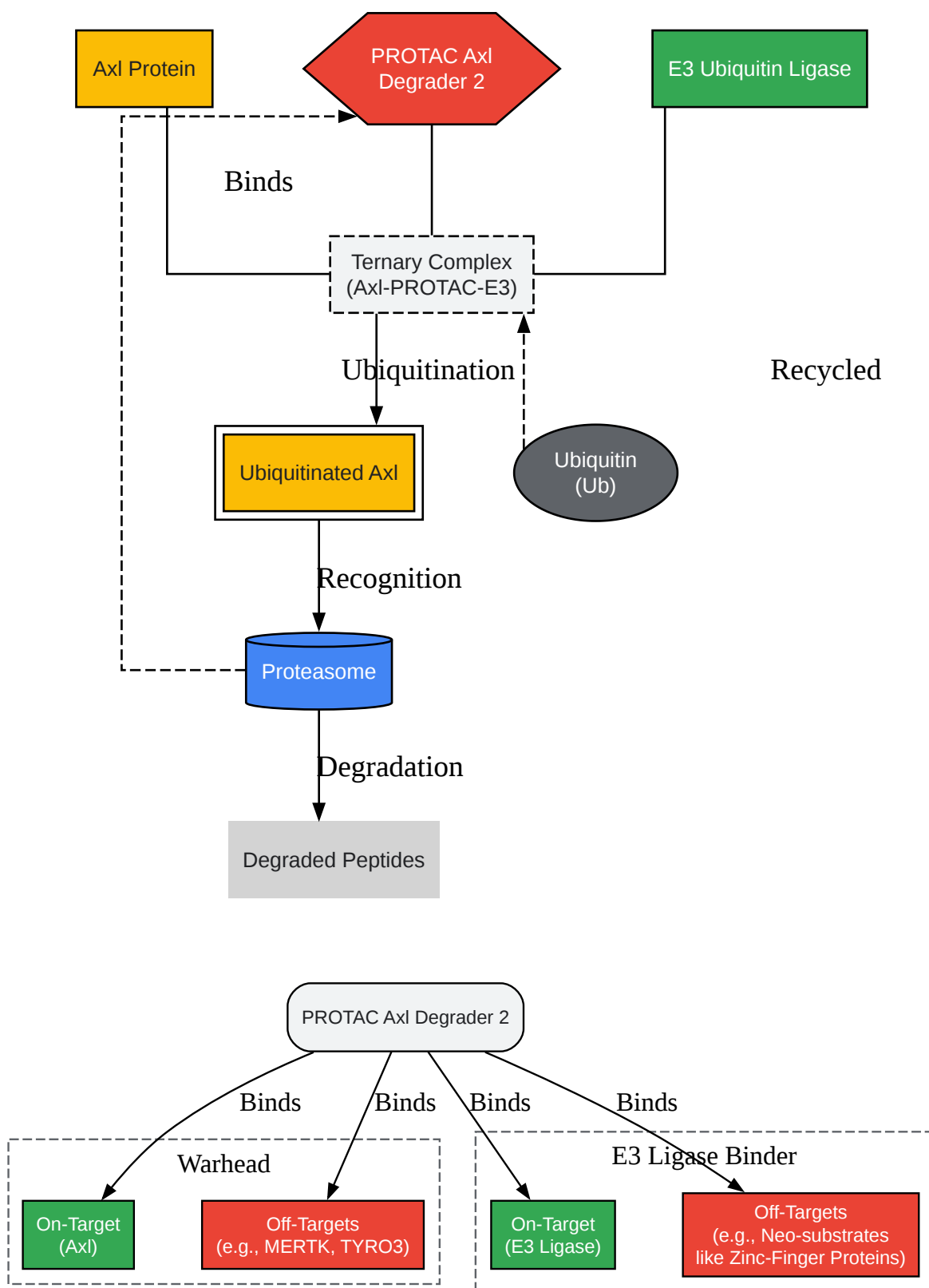
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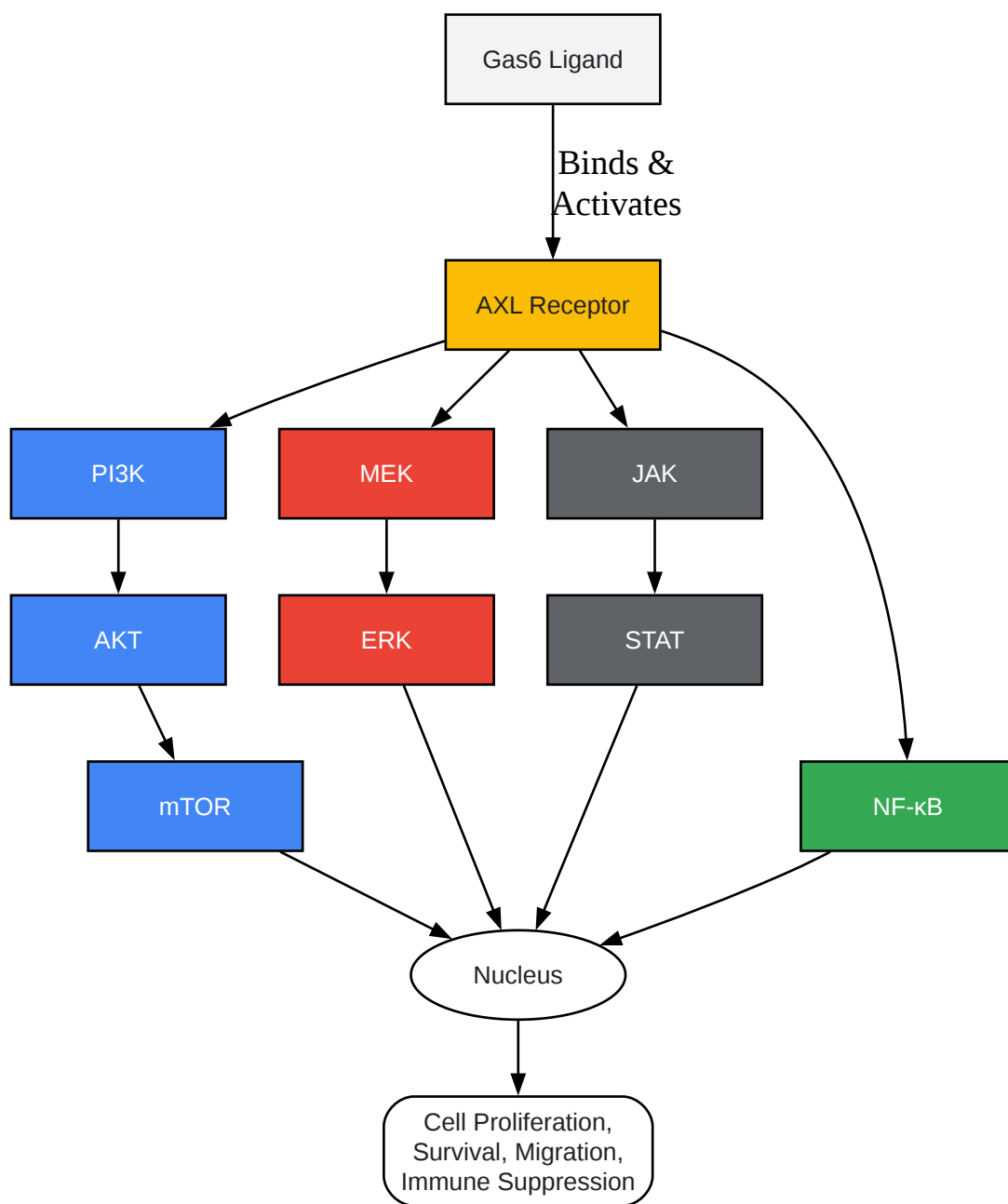
This guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of **PROTAC Axl Degradar 2**. It is intended for researchers, scientists, and drug development professionals.

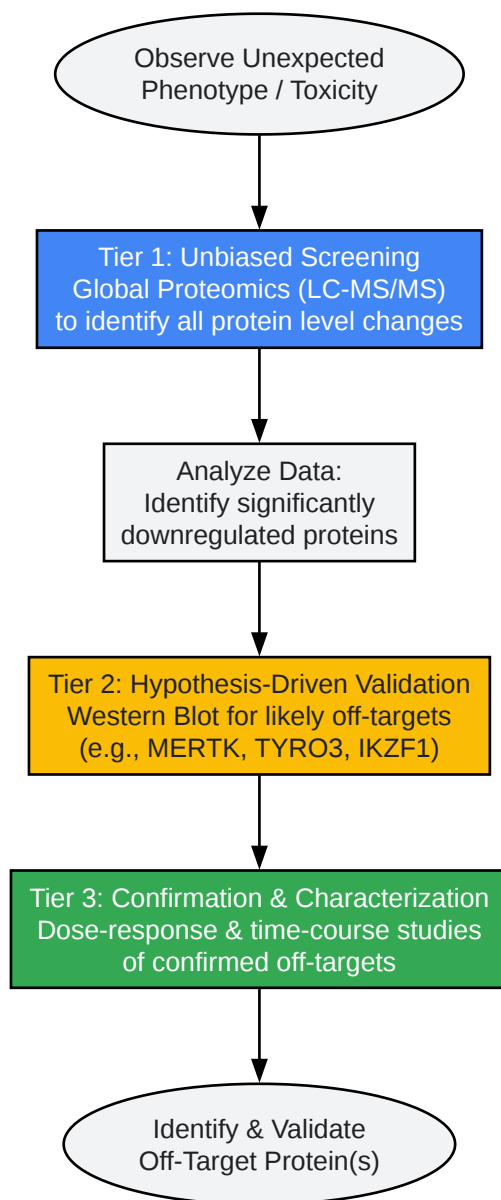
Frequently Asked Questions (FAQs)

FAQ 1: What is PROTAC Axl Degradar 2 and its primary mechanism of action?

PROTAC Axl Degradar 2 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase.^[1] As a heterobifunctional molecule, it consists of a ligand that binds to Axl, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (Axl - PROTAC - E3 ligase) leads to the ubiquitination of Axl, marking it for degradation by the proteasome.^{[2][3]} This event-driven mechanism allows for the catalytic removal of the target protein from the cell.







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References

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